molecular formula C9H10N2O2S B074531 Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate CAS No. 43028-74-6

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

Cat. No. B074531
CAS RN: 43028-74-6
M. Wt: 210.26 g/mol
InChI Key: CTHOBBRGWQVVGK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains functional groups such as an ethyl ester, an amino group, and a cyano group .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is a solid compound . Its molecular formula is C9H10N2O2S and it has a molecular weight of 210.25 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate has been synthesized and characterized in various studies. For instance, its use in synthesizing Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and studying its fluorescence property was reported by Guo Pusheng (2009).
  • Antimicrobial Evaluation :

    • This compound's key intermediate was used in the synthesis of different fused and polyfunctional substituted thiophenes, which exhibited promising antimicrobial activities, as researched by Abu‐Hashem, Abu-Zied, and El-Shehry (2011) (Abu‐Hashem et al., 2011).
  • Application in Dyeing :

    • Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate has been used in the synthesis of disperse dyes for dyeing polyester and nylon fabrics, showing good fastness properties, as explored by Abolude, Bello, Nkeonye, and Giwa (2021) (Abolude et al., 2021).
  • Synthesis of Heterocyclic Compounds :

    • The compound has been involved in the synthesis of various heterocyclic compounds, such as thieno[3,4-d]pyrimidines, as studied by Ryndina, Kadushkin, Soloveva, and Granik (2002) (Ryndina et al., 2002).
  • Phase Transfer Catalysis :

    • The compound has been synthesized using phase transfer catalysis techniques, highlighting its versatility in organic synthesis, as noted by Shah (2011) (Shah, 2011).
  • Practical Preparation Methods :

    • Research by Kogami and Watanabe (2011) discusses a safe and efficient process for the preparation of related compounds, highlighting the practical aspects of working with these chemicals (Kogami & Watanabe, 2011).

Future Directions

The future directions for research on Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological effects .

properties

IUPAC Name

ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHOBBRGWQVVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563955
Record name Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

CAS RN

43028-74-6
Record name Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AI Sánchez, R Meneses, JM Mínguez, A Núñez… - academia.edu
Preparation of substituted thienopyrimidinones 3a–d and 4a–q using a microwave-assisted parallel synthesis approach SI-4 Preparation of 6-cyano-substituted thienopyrimidin-4-ones …
Number of citations: 2 www.academia.edu
H Kim, C Lee, JS Yang, S Choi, CH Park… - European Journal of …, 2016 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) is a well-known and important target for the treatment of acute myeloid leukemia (AML). A series of thieno[2,3-d]pyrimidine derivatives from a …
Number of citations: 13 www.sciencedirect.com

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